Ethyl 2-(3-cyanooxetan-3-yl)acetate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl 2-(3-cyanooxetan-3-yl)acetate involves a reaction of oxetan-3-ylidene-acetic acid ethyl ester with sodium cyanide (NaCN) in 20% aqueous ethanol. The reaction mixture is heated at reflux temperature for 6-12 hours. The reaction mixture is then diluted with dichloromethane (CH2Cl2) and washed with water. The organic layer is dried over sodium sulfate (Na2SO4). The removal of the solvent provides the desired product .Molecular Structure Analysis
The molecular structure of Ethyl 2-(3-cyanooxetan-3-yl)acetate is represented by the formula C8H11NO3. It consists of an ethyl group (C2H5) attached to an acetate group (CH3COO) which is further attached to a 3-cyanooxetane group (C3H5NO).Physical And Chemical Properties Analysis
Ethyl 2-(3-cyanooxetan-3-yl)acetate is a colorless to yellow liquid . It should be stored in a refrigerator and shipped at room temperature .Scientific Research Applications
Chemical Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of various chemical structures. For instance, its application in generating compounds like ethyl (1,2-benzisothiazol-3-yl)cyanoacetate, which undergoes decomposition to yield different derivatives, demonstrates its utility in chemical transformations (Carrington et al., 1972).
- It also plays a role in the synthesis of complex compounds, such as ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate, which has been studied for its crystal structure, providing insights into molecular stacking and intermolecular interactions (Boukhedena et al., 2018).
Biological and Pharmacological Research
- Ethyl 2-(3-cyanooxetan-3-yl)acetate derivatives have been explored for their biological activities. For example, ethyl 2-[8-Arylmethylidenehydrazino-3-methyl-7-(1-oxothietan-3-yl)xanth-1-yl]acetates have been synthesized and assessed for their antiplatelet, anticoagulation, antioxidant, and anti-inflammatory activities, highlighting its potential in therapeutic applications (Gurevich et al., 2020).
Material Science and Corrosion Inhibition
- In material science, derivatives of ethyl 2-(3-cyanooxetan-3-yl)acetate have been studied for their effectiveness as corrosion inhibitors. This is exemplified by the theoretical study on quinoxalines compounds, including ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate, to evaluate their efficiency in protecting metals like copper in corrosive environments (Zarrouk et al., 2014).
Development of Novel Antifungal Agents
- Research in the field of antifungal agents has also incorporated ethyl 2-(3-cyanooxetan-3-yl)acetate derivatives. Studies have been conducted on synthesizing new compounds, such as ethyl-1H-benzotriazol-1-acetate derivatives, which exhibited notable antifungal activities, indicating its significance in the development of new antifungal treatments (Toraskar et al., 2009).
Contributions to Organic Chemistry
- The compound's versatility is further highlighted in organic chemistry, where it is used in the synthesis of various organic compounds. This includes its role in the formation of molecules like ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and ethyl (2Z)-(4-cyano-5-oxopyrrolidin-2-ylidene)ethanoate, showcasing its utility in creating diverse organic structures (Dawadi & Lugtenburg, 2011).
Safety And Hazards
Ethyl 2-(3-cyanooxetan-3-yl)acetate is classified under the GHS07 hazard class. It has the signal word “Warning” and the hazard statements H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .
properties
IUPAC Name |
ethyl 2-(3-cyanooxetan-3-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-2-12-7(10)3-8(4-9)5-11-6-8/h2-3,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNYAGSGTWDAFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(COC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-cyanooxetan-3-yl)acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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